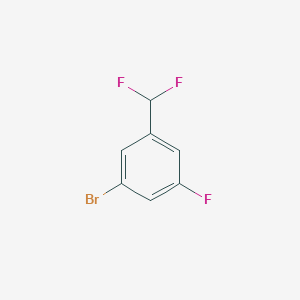
1-Bromo-3-(difluoromethyl)-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a useful research compound. Its molecular formula is C7H4BrF3 and its molecular weight is 225.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ortho-Metalation and Electrophilic Reactions
Selective ortho-metalation of fluoroarenes, including derivatives of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, has been achieved using the Knochel–Hauser base. The magnesiated intermediate formed from this reaction was successfully engaged with various electrophiles to yield products in good yields. This methodology opens avenues for creating complex molecules through selective activation and functionalization of specific positions on the aromatic ring (Baenziger et al., 2019).
Photoactive Cross-linking Reagents
Triazidation reactions of fluoroaromatic compounds have been studied, with the generation of triazidobenzenes offering potential as new photoactive cross-linking agents for polymer chemistry. These compounds can also serve as precursors in organic synthesis and the photochemical preparation of novel organic magnetic materials, demonstrating the versatility of fluoroarenes in materials science (Chapyshev & Chernyak, 2013).
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, including this compound, are increasingly used as solvents and ligands in organometallic chemistry and catalysis. Their weak coordination to metal centers allows for their use as non-coordinating solvents or as ligands that are easily displaced, facilitating various catalytic and organometallic reactions (Pike, Crimmin, & Chaplin, 2017).
Spectroscopic and Computational Studies
Spectroscopic investigations, including FT-IR, FT-Raman, and UV spectroscopy, have been applied to study the structural and electronic properties of fluoroarenes. These studies offer insights into the influence of bromine and fluorine atoms on the benzene ring, providing foundational knowledge for future developments in substituted benzene chemistry (Mahadevan et al., 2011).
Carbonylative Reactions
The carbonylative transformation of this compound with various nucleophiles has been systematically studied, showcasing the ability to effectively apply different types of double nucleophiles as coupling partners. This approach facilitates the synthesis of heterocyclic compounds, highlighting the compound's utility in synthesizing complex organic molecules (Chen et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H227, H302, H315, H319, and H335 . These indicate that the compound is combustible and may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDWHOFDCKSSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623720 |
Source


|
| Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627526-90-3 |
Source


|
| Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
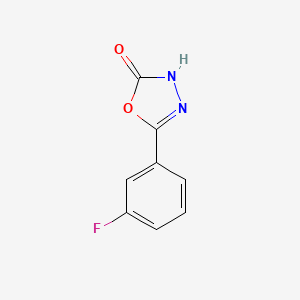

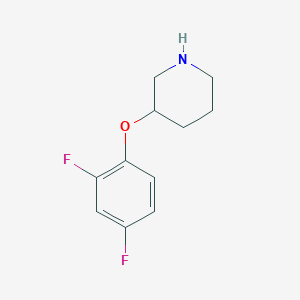

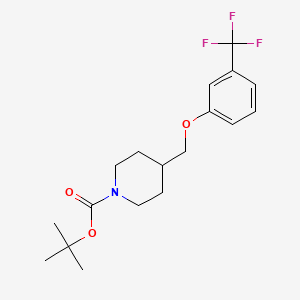
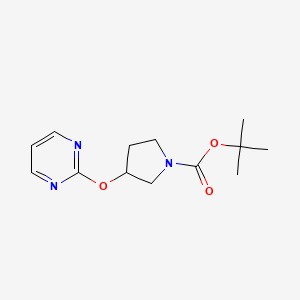
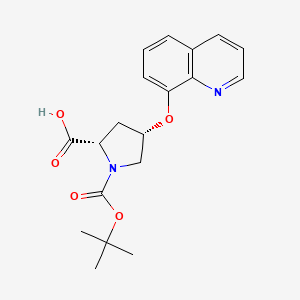

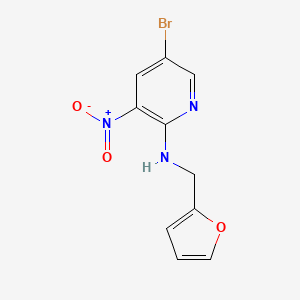


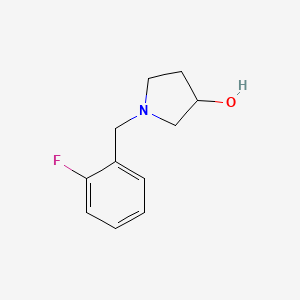
![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)

